molecular formula C16H17NO4S B12588380 N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide CAS No. 333383-80-5

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide

Cat. No.: B12588380
CAS No.: 333383-80-5
M. Wt: 319.4 g/mol
InChI Key: QZDHCLGWIMBBFC-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the hydroxy group onto the benzene ring.

    Addition of the Methyl and Oxopropyl Groups: These groups can be introduced through alkylation and acylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, particularly in the development of new antibiotics or anti-inflammatory agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting an antibacterial effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(3-Hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzene-1-sulfonamide is unique due to its specific functional groups and structural features, which may confer distinct chemical properties and biological activities compared to other sulfonamides.

Properties

CAS No.

333383-80-5

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-4-methyl-N-(3-oxopropyl)benzenesulfonamide

InChI

InChI=1S/C16H17NO4S/c1-13-6-8-16(9-7-13)22(20,21)17(10-3-11-18)14-4-2-5-15(19)12-14/h2,4-9,11-12,19H,3,10H2,1H3

InChI Key

QZDHCLGWIMBBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=O)C2=CC(=CC=C2)O

Origin of Product

United States

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